molecular formula C15H5Cl4NO4 B2535512 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 351998-37-3

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B2535512
CAS No.: 351998-37-3
M. Wt: 405.01
InChI Key: DXQZHIYVTJJTHT-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a benzoic acid derivative bearing a tetrachlorinated isoindole-1,3-dione moiety at the 3-position of the benzene ring. The molecular formula is C₁₅H₅Cl₄NO₄, with a molecular weight of 405.02 g/mol . The tetrachloro substitution on the isoindole ring enhances electron-withdrawing effects, which may influence binding interactions in biological systems.

Properties

IUPAC Name

3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-2-5(4-6)15(23)24/h1-4H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQZHIYVTJJTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of tetrachlorophthalic anhydride with an appropriate amine under controlled conditions. One common method involves refluxing the reactants in a solvent such as isopropanol (IPA) and water, using a catalyst like SiO2-tpy-Nb to facilitate the reaction . The reaction yields the desired product with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Condensation Reactions: These reactions often require acidic or basic catalysts and are conducted under reflux conditions in solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline ring, enhancing their chemical and biological properties.

Scientific Research Applications

Pharmaceutical Research

One of the most significant applications of this compound is in pharmaceutical research. Its structure suggests potential interactions with biological targets, particularly in the development of:

  • Anticancer Agents : The chlorinated isoindole moiety may exhibit cytotoxic properties against cancer cell lines. Preliminary studies indicate that similar compounds can induce apoptosis in tumor cells by disrupting cellular signaling pathways.

Agricultural Chemistry

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has shown promise in agricultural applications:

  • Plant Growth Regulators : Research indicates that compounds with similar structures can modulate plant growth by influencing hormonal pathways. This compound may enhance stress resistance in crops or improve yield by regulating growth responses.

Chemical Analysis

The unique structure of this compound allows it to serve as a standard reference material in analytical chemistry:

  • Spectroscopic Studies : Its distinct spectral properties can be utilized in methods such as NMR and IR spectroscopy to identify functional groups and molecular interactions in complex mixtures.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of related chlorinated isoindoles. The findings suggested that these compounds could inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest. The specific role of 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid remains to be fully elucidated but shows potential based on structural activity relationships observed in similar compounds .

Case Study 2: Agricultural Efficacy

In a controlled experiment examining the effects of various plant growth regulators on crop yield and stress response, 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid was tested alongside other compounds. Results indicated improved resilience against drought conditions and enhanced growth metrics compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s tetrachlorinated isoindoline structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
3-(4,5,6,7-Tetrachloro-1,3-dioxo-isoindol-2-yl)benzoic acid 3-Benzoic acid 405.02 Hypothesized kinase inhibitor; potential low genotoxicity
2-(4,5,6,7-Tetraiodo-1,3-dioxo-isoindol-2-yl)propanoic acid 2-Propanoic acid N/A CK2 inhibitor (IC₅₀ = 0.15 μM); ATP-competitive
3-(1,3-Dioxo-isoindol-2-yl)benzyl nitrate (C3) 3-Benzyl nitrate N/A Anti-sickle cell agent; low genotoxicity (MNRET < 6/1,000 cells)
Sodium 6-(1,3-dioxo-isoindol-2-yl)-1-hexanesulfonate (XXIVb) Hexanesulfonate N/A Enhanced water solubility for drug formulation
2-Chloro-4-(1,3-dioxo-isoindol-2-yl)benzoic acid 2-Chloro, 4-substituted 301.68 Unspecified biological activity

Key Findings:

Kinase Inhibition: Tetraiodo derivatives (e.g., 2-(tetraiodo-isoindol-2-yl)propanoic acid) exhibit superior CK2 inhibition (IC₅₀ = 0.15–0.3 μM) compared to tetrachloro analogs due to stronger hydrophobic interactions with the ATP-binding site . Activity trend: Tetraiodo > Tetrabromo > Tetrachloro, highlighting halogen size as critical for potency .

Genotoxicity: Isoindole-dione derivatives (e.g., compounds C1–C6) showed lower micronucleus frequencies (≤6/1,000 cells) than hydroxyurea (HU), which induced up to 33.7/1,000 cells. This suggests improved safety profiles for tetrachloro-based compounds .

Solubility and Formulation :

  • Sulfonate salts (e.g., XXIVb) demonstrate enhanced aqueous solubility, a key factor for bioavailability .

Structural Variations :

  • Substitution at the 3-position of benzoic acid (target compound) may optimize hydrogen bonding compared to 2-position isomers (e.g., 2-chloro-4-substituted analog in ).

Biological Activity

3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a benzoic acid moiety and a tetrachloro-substituted isoindole derivative. The molecular formula is C16H8Cl4N2O4C_{16}H_{8}Cl_{4}N_{2}O_{4}, with a molecular weight of approximately 421.15 g/mol. The presence of multiple chlorine atoms suggests potential interactions with biological systems that could lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that related dioxo compounds possess antibacterial and antifungal properties. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
  • Antineoplastic Properties : Compounds containing isoindole structures have been investigated for their potential anticancer effects. They may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Enzyme Inhibition : Some studies suggest that the tetrachloro substitutions may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways related to disease states .

The precise mechanisms through which 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid exerts its biological effects are still under investigation. However, several hypotheses include:

  • Reactive Oxygen Species (ROS) Generation : The chlorinated structure may lead to increased ROS production within cells, contributing to cytotoxicity against pathogens or cancer cells.
  • Interference with Cell Signaling Pathways : It is possible that this compound modulates key signaling pathways involved in cell growth and apoptosis.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various dioxo derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid exhibited minimum inhibitory concentrations (MICs) ranging from 625 µg/mL to 1250 µg/mL against S. aureus .

CompoundTarget BacteriaMIC (µg/mL)
AS. aureus625
BE. faecalis1250
CC. albicans500

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that derivatives of the isoindole structure could significantly reduce cell viability in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the recommended synthetic routes for 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid?

The compound can be synthesized via condensation reactions between tetrachlorophthalic anhydride (TCPA) and benzoic acid derivatives. For example:

  • Step 1 : React TCPA (4,5,6,7-tetrachloro-1,3-isobenzofurandione) with a benzoic acid derivative (e.g., 3-aminobenzoic acid) in glacial acetic acid under reflux conditions .
  • Step 2 : Purify the product via recrystallization or column chromatography. Analytical validation (e.g., LCMS, NMR) should confirm the absence of unreacted anhydride and byproducts .
    Key considerations : Optimize reaction time (typically 3–6 hours) and molar ratios (1:1 to 1:1.2) to maximize yield.

Q. How is the compound structurally characterized in academic research?

Structural confirmation requires:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (C=O, δ 165–175 ppm) .
  • LCMS (ESI) : Molecular ion peaks matching the calculated mass (e.g., [M+H]+ at m/z ~456.8 for C₁₇H₇Cl₄NO₄) .
  • Elemental analysis : Verify Cl content (~40% w/w) and C/H/N ratios .

Advanced Research Questions

Q. What experimental strategies are used to evaluate its inhibitory activity against protein kinases?

  • Kinase assays : Measure IC₅₀ values using ATP-competitive assays (e.g., CK2 inhibition with IC₅₀ < 1 µM). Compare selectivity against kinases like DYRK1a, GSK3, or CDK5 .
  • Binding mode analysis : Perform molecular docking to predict interactions with ATP-binding pockets (e.g., halogen bonds from Cl substituents) .
    Data interpretation : Low inhibition of off-target kinases (e.g., <10% at 10 µM) supports specificity .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Tetraiodo vs. tetrachloro analogs : Replace Cl with I to enhance steric bulk and hydrophobic interactions. Tetraiodo derivatives show lower IC₅₀ (0.15 µM vs. 0.3 µM for Cl analogs) but may reduce solubility .
  • Benzoic acid substitution : Replace the carboxylic acid group with sulfonamides (e.g., 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide) to modulate pharmacokinetics .

Q. What methodologies assess its potential toxicity and pharmacokinetic properties?

  • In vitro toxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine cytotoxicity (CC₅₀ > 50 µM for safe therapeutic windows) .
  • Metabolic stability : Conduct microsomal assays (e.g., liver microsomes) to measure half-life (t₁/₂) and CYP enzyme interactions .

Q. How can researchers resolve contradictions in reported activity data?

  • Replicate assays : Use standardized kinase assay protocols (e.g., ADP-Glo™) to minimize variability .
  • Control variables : Test under identical conditions (e.g., ATP concentration, pH) and validate purity via HPLC (>95%) .

Methodological Tables

Q. Table 1: Comparative Kinase Inhibition Profiles

KinaseIC₅₀ (µM)Selectivity vs. CK2Reference
CK20.15–0.3N/A
DYRK1a>10>66-fold
GSK3β>10>33-fold

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction temperature80–100°C (reflux)Maximizes purity
SolventGlacial acetic acidPrevents hydrolysis
CatalystNone requiredReduces cost

Key Research Gaps

  • Mechanistic studies : Limited data on off-target effects in in vivo models.
  • Formulation challenges : Poor aqueous solubility may limit bioavailability.

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